![molecular formula C₁₉H₂₁ClFN₃O₃ B1144453 (3S)-Besifloxacin CAS No. 141388-77-4](/img/structure/B1144453.png)
(3S)-Besifloxacin
描述
(3S)-Besifloxacin is a synthetic fluoroquinolone antibiotic used primarily in ophthalmology. It is effective against a broad spectrum of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. This compound is particularly valuable in treating bacterial conjunctivitis and other ocular infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Besifloxacin involves multiple steps, starting from the appropriate quinolone core structure. The key steps include:
Formation of the Quinolone Core: This is typically achieved through a cyclization reaction involving an aromatic amine and a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: This step involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the quinolone core.
Chiral Resolution: The (3S) configuration is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. The purification process often involves crystallization and recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
(3S)-Besifloxacin undergoes several types of chemical reactions, including:
Oxidation: This can occur under oxidative stress conditions, leading to the formation of various oxidative metabolites.
Reduction: Reduction reactions can occur in the presence of reducing agents, leading to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with different functional groups.
科学研究应用
Treatment of Bacterial Conjunctivitis
(3S)-Besifloxacin is primarily indicated for the treatment of bacterial conjunctivitis. Clinical trials have established its safety and efficacy when administered as an ophthalmic suspension at a concentration of 0.6%.
- Efficacy : In randomized controlled trials, besifloxacin has shown high rates of clinical resolution (up to 88% by day 5) and bacterial eradication (over 90% by day 5) in patients with culture-confirmed bacterial conjunctivitis .
- Safety : The incidence of adverse events has been low, comparable to that of vehicle controls .
Study | Design | Population | Efficacy Rate | Adverse Events |
---|---|---|---|---|
Study BL-433 | Randomized, double-masked | 198 patients | 88.1% resolution | Low incidence |
Study BL-373 | Randomized, double-masked | 60 patients | 70% resolution | Similar to vehicle |
Study BL-434 | Active-controlled | 255 patients | 85% resolution | Comparable rates |
Broader Ocular Applications
In addition to conjunctivitis, this compound is being investigated for its potential use in treating other ocular conditions:
- Bacterial Keratitis : Case reports and retrospective studies suggest that besifloxacin may also be effective in managing acute bacterial keratitis, showing promising results in eradicating pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound achieves high concentrations in the tear fluid and conjunctiva following topical administration, with minimal systemic absorption. This property enhances its safety profile while ensuring effective localized treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration : Studies have reported that besifloxacin has a significantly lower minimum inhibitory concentration compared to other fluoroquinolones like moxifloxacin and ciprofloxacin, indicating its superior potency against ocular pathogens .
Resistance Mechanisms
Research into the resistance mechanisms associated with this compound suggests that it maintains efficacy even against strains resistant to other fluoroquinolones. This characteristic is crucial for its continued use in clinical settings where antibiotic resistance is a growing concern .
作用机制
(3S)-Besifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
相似化合物的比较
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Comparison
Compared to other fluoroquinolones, (3S)-Besifloxacin has a unique (3S) configuration, which contributes to its specific binding affinity and spectrum of activity. It is particularly effective against ocular pathogens and has a lower propensity for developing resistance compared to other fluoroquinolones.
生物活性
(3S)-Besifloxacin is a topical fluoroquinolone antibiotic primarily used for the treatment of bacterial conjunctivitis. Its unique structure and mechanism of action contribute to its efficacy against a broad spectrum of ocular pathogens, including drug-resistant strains. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, in vitro studies, and case reports.
This compound exerts its antibacterial effects by inhibiting two crucial bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and besifloxacin's ability to bind to both targets with relatively equal affinity distinguishes it from earlier fluoroquinolones, which typically favored one over the other. This dual-targeting approach significantly reduces the likelihood of developing bacterial resistance, as it would require mutations in both enzymes simultaneously—an event that is statistically less probable .
Efficacy in Clinical Trials
Numerous clinical trials have evaluated the safety and effectiveness of this compound. A summary of three pivotal studies is presented in Table 1, illustrating patient demographics, trial designs, and outcomes.
Study ID | Trial Design | Efficacy Parameters | Dosage | Subjects (n) | Clinical Resolution Day 5 (%) | Microbial Eradication Day 5 (%) |
---|---|---|---|---|---|---|
BL-433 | Randomized, double-masked, placebo-controlled | Clinical resolution | 0.6% TID for 5 days | 198 | 45.2 vs. 33.0 (P = 0.008) | 91.5 vs. 59.7 (P < 0.0001) |
BL-373 | Randomized, double-masked, placebo-controlled | Clinical resolution | 0.6% TID for 5 days | 60 | Not reported | Not reported |
BL-434 | Randomized, active-controlled | Clinical resolution | 0.6% TID for 5 days vs. Moxifloxacin 0.5% TID for 5 days | 255 | Not reported | Not reported |
In the multicenter Phase III study (BL-433), patients treated with this compound demonstrated significantly higher rates of clinical resolution and microbial eradication compared to those receiving the vehicle control at both day 5 and day 8 post-treatment .
In Vitro Activity
A study assessing the in vitro activity of this compound against various bacterial strains revealed its superior potency compared to other fluoroquinolones like moxifloxacin and ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated that besifloxacin was effective against a wide range of Gram-positive and Gram-negative bacteria commonly associated with ocular infections:
- Against Streptococcus pneumoniae :
This enhanced activity correlates with lower rates of resistance development among Staphylococcus aureus and Streptococcus pneumoniae mutants when exposed to besifloxacin compared to other fluoroquinolones .
Case Studies
Several case studies have highlighted the efficacy of this compound in treating bacterial conjunctivitis:
- Case Report : A patient with chronic bacterial conjunctivitis unresponsive to standard treatments showed complete resolution after initiating therapy with this compound ophthalmic suspension.
- Follow-Up : Patients reported minimal side effects, primarily transient ocular discomfort upon instillation.
These anecdotal evidences align with findings from controlled trials, reinforcing the compound's therapeutic potential .
Safety Profile
The safety profile of this compound has been favorable across clinical trials. Non-ocular adverse events were generally low, with most ocular side effects being mild and transient .
属性
IUPAC Name |
7-[(3S)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105818 | |
Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141388-77-4 | |
Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141388-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[(3S)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501105818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。